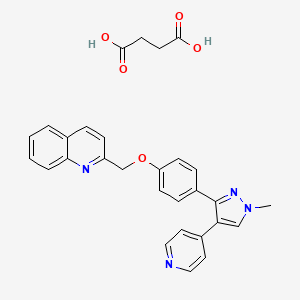

Mardepodect succinate

説明

特性

IUPAC Name |

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSAEIJRBBJXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647726 |

Source

|

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037309-45-7 |

Source

|

| Record name | PF-2545920 succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Rapamycin: A Technical Guide

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Initially developed as an antifungal agent, its potent immunosuppressive and antiproliferative properties have established it as a cornerstone in transplantation medicine and a subject of intense investigation in cancer and aging research. This guide provides a detailed examination of the molecular mechanisms by which Rapamycin exerts its cellular effects, focusing on its interaction with the mechanistic Target of Rapamycin (mTOR) signaling pathway.

The Core Mechanism: Formation of a Ternary Complex

The primary mechanism of action of Rapamycin involves its function as a molecular "glue." It first binds with high affinity to an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12). This initial Rapamycin-FKBP12 complex is the active entity that subsequently targets the mTOR kinase.

Specifically, the Rapamycin-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein. This binding does not directly inhibit the catalytic site of mTOR. Instead, it acts as an allosteric inhibitor, primarily targeting the mTOR Complex 1 (mTORC1). This ternary complex formation—FKBP12, Rapamycin, and mTOR—prevents mTORC1 from interacting with its downstream substrates, effectively blocking its signaling cascade. While Rapamycin is highly specific for mTORC1, prolonged treatment can also disrupt the assembly and signaling of a second mTOR complex, mTORC2, in certain cell types.

Caption: Core mechanism of Rapamycin action.

The Target: mTOR and its Complexes

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream cues, including growth factors, nutrients (especially amino acids), energy status, and cellular stress. mTOR functions within two distinct multiprotein complexes:

-

mTOR Complex 1 (mTORC1): This is the primary target of acute Rapamycin inhibition. mTORC1 is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8). Raptor is crucial as it serves as a scaffold protein, recruiting downstream substrates to the complex. mTORC1 is a master regulator of anabolic processes, promoting protein synthesis and lipid synthesis while inhibiting catabolic processes like autophagy.

-

mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mLST8, and Sin1. mTORC2 is generally considered insensitive to acute Rapamycin treatment because the drug-FKBP12 complex cannot effectively bind and disrupt this assembly. mTORC2 regulates cell survival and cytoskeletal organization, primarily through the phosphorylation of kinases in the AGC family, such as Akt.

Downstream Signaling of mTORC1 Inhibition

By inhibiting mTORC1, Rapamycin blocks the phosphorylation of its two best-characterized downstream effectors: S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).

-

Inhibition of S6K1: In its active, phosphorylated state, S6K1 promotes protein synthesis by phosphorylating several components of the translational machinery, including the ribosomal protein S6. By preventing S6K1 phosphorylation, Rapamycin leads to a reduction in the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine tract (5' TOP), which typically encode ribosomal proteins and translation elongation factors.

-

Activation of 4E-BP1: 4E-BP1 is an inhibitor of translation initiation. When mTORC1 is active, it phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to bind to the 5' cap of mRNAs, initiating cap-dependent translation. When Rapamycin inhibits mTORC1, 4E-BP1 remains in its hypophosphorylated state, bound to eIF4E, thereby preventing the formation of the eIF4F complex and suppressing cap-dependent translation.

The combined effect of inhibiting S6K1 and activating 4E-BP1 results in a powerful suppression of protein synthesis, leading to the G1 cell cycle arrest and a decrease in cell size. Furthermore, the inhibition of mTORC1 lifts its suppressive effect on autophagy, an essential cellular recycling process.

Caption: Downstream effects of mTORC1 inhibition by Rapamycin.

Quantitative Data

The interactions and inhibitory effects of Rapamycin have been quantified in numerous studies. The following table summarizes key binding and inhibition constants.

| Parameter | Interacting Molecules | Value | Cell/System Type | Reference |

| Kd (Dissociation Constant) | Rapamycin & FKBP12 | 0.2 nM | Recombinant Human | |

| Ki (Inhibition Constant) | Rapamycin-FKBP12 & mTOR Kinase | ~0.1 - 1 nM | In vitro kinase assays | General Literature |

| IC50 (Half-maximal inhibitory conc.) | Rapamycin on S6K1 phosphorylation | 0.05 - 1 nM | Various cancer cell lines | |

| IC50 (Half-maximal inhibitory conc.) | Rapamycin on cell proliferation | 1 - 20 nM | Lymphocytes, tumor cells | General Literature |

Key Experimental Protocols

The mechanism of Rapamycin was elucidated through a series of key experiments. Below are the detailed methodologies for two fundamental techniques.

Protocol: Co-Immunoprecipitation to Demonstrate Ternary Complex Formation

This experiment is designed to show that Rapamycin induces a physical association between FKBP12 and mTOR.

Objective: To detect the formation of the [FKBP12-Rapamycin-mTOR] ternary complex in mammalian cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS to ~80% confluency in 10 cm plates.

-

Treat cells with vehicle (DMSO) or Rapamycin (final concentration 100 nM) for 2 hours at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in 1 mL of ice-cold CHAPS lysis buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and 1X protease inhibitor cocktail).

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube. Reserve 50 µL of the lysate as "Input."

-

To the remaining lysate, add 2 µg of anti-mTOR antibody (e.g., from Cell Signaling Technology, #2983).

-

Incubate for 4 hours at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G PLUS-Agarose beads (pre-washed with lysis buffer).

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 2,500 rpm for 1 minute at 4°C.

-

Discard the supernatant. Wash the beads three times with 1 mL of ice-cold CHAPS lysis buffer.

-

After the final wash, aspirate all supernatant. Elute the protein complexes by adding 40 µL of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the "Input" and immunoprecipitated samples by SDS-PAGE on an 8% gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Probe the membrane with a primary antibody against FKBP12 (e.g., from Abcam, #ab2918) overnight at 4°C.

-

Wash and probe with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Expected Result: A band for FKBP12 will be present in the mTOR immunoprecipitation lane from Rapamycin-treated cells, but absent or significantly reduced in the vehicle-treated lane, demonstrating the drug-dependent interaction.

-

Caption: Workflow for Co-Immunoprecipitation.

Protocol: In Vitro Kinase Assay for mTORC1 Activity

This experiment directly measures the enzymatic activity of mTORC1 by assessing its ability to phosphorylate a known substrate.

Objective: To determine the inhibitory effect of Rapamycin on the kinase activity of mTORC1 towards its substrate, 4E-BP1.

Methodology:

-

Immunoprecipitate mTORC1:

-

Lyse cells (e.g., HEK293T) as described above.

-

Immunoprecipitate mTORC1 from the lysate using an anti-Raptor antibody (which specifically isolates mTORC1) coupled to Protein A/G beads.

-

Wash the immunoprecipitated complex extensively, first with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads with the mTORC1 complex in kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Prepare reaction tubes. For each reaction, include:

-

Immunoprecipitated mTORC1 on beads.

-

1 µg of recombinant, purified 4E-BP1 protein (as substrate).

-

Vehicle (DMSO) or varying concentrations of the pre-formed Rapamycin-FKBP12 complex.

-

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µM ATP and 5 µCi of [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C with gentle agitation.

-

-

Stopping the Reaction and Analysis:

-

Stop the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE on a 15% gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to visualize the radiolabeled, phosphorylated 4E-BP1.

-

-

Quantification:

-

Quantify the band intensity corresponding to phosphorylated 4E-BP1 using densitometry software.

-

Expected Result: The amount of phosphorylated 4E-BP1 will decrease in a dose-dependent manner with increasing concentrations of the Rapamycin-FKBP12 complex, demonstrating direct inhibition of mTORC1 kinase activity.

-

The Serendipitous Discovery and Enduring Legacy of Rapamycin: A Technical Guide

An in-depth exploration of the journey from a remote island's soil to a cornerstone of modern medicine and a powerful tool in cellular biology.

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Rapamycin (B549165) (also known as Sirolimus). It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the key scientific milestones, experimental methodologies, and the elucidation of its profound impact on our understanding of cellular signaling.

Discovery on a Remote Island: The Easter Island Expedition

The story of Rapamycin begins on one of the most isolated places on Earth, Easter Island, or Rapa Nui. In 1964, a Canadian medical expedition, known as the Medical Expedition to Easter Island (METEI), traveled to the island.[1] One of the microbiologists on this expedition, Georges Nógrády, collected soil samples from various locations.[2][3] The initial hypothesis driving this collection was to investigate why the indigenous population, who often walked barefoot, had a low incidence of tetanus.[3]

These soil samples were brought back to Canada and subsequently shared with Ayerst Pharmaceuticals (now part of Pfizer) in Montreal.[3] There, a team of scientists, including the dedicated microbiologist Dr. Suren N. Sehgal, began screening the samples for novel antimicrobial agents.[2][3]

From Antifungal to Immunosuppressant: A Shift in Focus

In 1972, their persistence paid off with the isolation of a novel macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] In a nod to its origin, the compound was named Rapamycin, derived from "Rapa Nui".[2] Initial investigations focused on its potent antifungal properties, particularly against Candida albicans.

However, further research by Dr. Sehgal and his team uncovered a more profound biological activity: Rapamycin possessed significant immunosuppressive and anti-proliferative properties.[2][3] This pivotal discovery shifted the trajectory of Rapamycin research, moving it from a potential antifungal agent to a promising candidate for preventing organ transplant rejection and a potential anti-cancer therapeutic.[2]

The path to clinical application was not without its hurdles. In 1982, Ayerst Pharmaceuticals consolidated its research facilities, leading to the temporary suspension of the Rapamycin program.[2] A firm believer in its potential, Dr. Sehgal famously preserved vials of the S. hygroscopicus strain in his home freezer.[4] His dedication was rewarded when research was revived in 1988 following the merger of Ayerst with Wyeth.[2] This renewed effort culminated in the U.S. Food and Drug Administration (FDA) approval of Rapamycin (marketed as Rapamune) in 1999 for the prevention of kidney transplant rejection.[5]

Key Milestones in the History of Rapamycin

| Year | Event | Significance |

| 1964 | Canadian Medical Expedition to Easter Island (METEI) collects soil samples.[1] | The source of the Rapamycin-producing bacterium is discovered. |

| 1972 | Rapamycin is isolated from Streptomyces hygroscopicus at Ayerst Pharmaceuticals.[1] | A novel macrolide with antifungal properties is identified. |

| Late 1970s | Immunosuppressive and anti-proliferative activities of Rapamycin are discovered.[2] | A paradigm shift in the potential therapeutic applications of Rapamycin. |

| 1982 | The Rapamycin research program at Ayerst is halted.[2] | A temporary setback in the development of the drug. |

| 1988 | Research on Rapamycin is resurrected after the Wyeth-Ayerst merger.[2] | Renewed corporate support propels the drug towards clinical trials. |

| 1999 | The FDA approves Rapamycin (Sirolimus) for use in kidney transplant rejection.[5] | Rapamycin becomes a clinically available immunosuppressant. |

Elucidating the Mechanism of Action: The Discovery of mTOR

A critical breakthrough in understanding how Rapamycin exerts its effects came with the identification of its molecular target. Scientists discovered that Rapamycin first forms a complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[5] This Rapamycin-FKBP12 complex then binds to and inhibits a serine/threonine kinase that was aptly named the m echanistic T arget o f R apamycin, or mTOR.[5]

The discovery of mTOR was a landmark event in cell biology, revealing a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR kinase is a component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin primarily inhibits the activity of mTORC1.[6]

The mTOR Signaling Pathway

The mTORC1 pathway integrates signals from various upstream cues, including growth factors, nutrients (amino acids), energy levels (ATP), and oxygen. When activated, mTORC1 promotes anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. By inhibiting mTORC1, Rapamycin effectively puts a brake on cell growth and proliferation.

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Protocols: Foundational Methodologies

The discovery and characterization of Rapamycin involved a series of key experiments. Below are generalized protocols that represent the foundational methodologies used in this research.

Isolation and Purification of Rapamycin from Streptomyces hygroscopicus

This protocol outlines the basic steps for extracting and purifying Rapamycin from a culture of S. hygroscopicus.

Caption: A generalized workflow for the isolation and purification of Rapamycin.

Methodology:

-

Fermentation: Streptomyces hygroscopicus is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of Rapamycin.

-

Mycelial Harvest: The bacterial mycelia, which contain the Rapamycin, are separated from the culture broth by centrifugation or filtration.

-

Solvent Extraction: The mycelial cake is extracted with an organic solvent, such as methanol or acetone, to solubilize the Rapamycin.

-

Concentration: The solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more rounds of column chromatography (e.g., silica gel chromatography) to separate Rapamycin from other metabolites.

-

Crystallization: The purified Rapamycin is crystallized from a suitable solvent system to obtain a highly pure product.

-

Analysis: The purity and identity of the final product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

In Vitro mTOR Kinase Assay

This assay is a fundamental method to demonstrate the direct inhibitory effect of Rapamycin on mTOR kinase activity.

Objective: To measure the phosphorylation of a known mTOR substrate in the presence and absence of Rapamycin.

Methodology:

-

Immunoprecipitation of mTORC1: mTORC1 is isolated from cell lysates using an antibody specific for an mTORC1 component (e.g., Raptor).

-

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a purified substrate (e.g., a recombinant fragment of S6K1 or 4E-BP1), ATP (often radiolabeled with ³²P), and a kinase buffer.

-

Treatment Groups: The kinase reactions are set up with different concentrations of the Rapamycin-FKBP12 complex or a vehicle control.

-

Reaction Termination and Analysis: The reaction is stopped, and the phosphorylation of the substrate is analyzed. If using a radiolabeled ATP, this can be done by SDS-PAGE followed by autoradiography. Alternatively, a phospho-specific antibody can be used for Western blot analysis.

-

Data Quantification: The amount of phosphorylated substrate is quantified to determine the inhibitory effect of Rapamycin, often expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The following tables summarize representative quantitative data on the biological activities of Rapamycin.

Table 1: In Vitro Anti-proliferative and Immunosuppressive Activity of Rapamycin

| Cell Line / Assay | Biological Effect | IC₅₀ (nM) | Reference |

| Human T-lymphocytes (MLR) | Inhibition of proliferation | 0.1 - 1.0 | [7] |

| Murine Splenocytes (Con A-stimulated) | Inhibition of IL-10 gene expression | ~100% inhibition | [8] |

| U-87 Glioma Cells | Inhibition of proliferation | 1 - 10 | [9] |

| D-54 Glioma Cells | Inhibition of proliferation | 10 - 100 | [9] |

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Table 2: Antifungal Activity of Rapamycin

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 0.02 - 0.2 |

| Cryptococcus neoformans | 0.1 - 1.0 |

| Aspergillus fumigatus | 0.5 - 5.0 |

Note: MIC values are approximate and can vary between different strains.

Conclusion: An Enduring Legacy in Science and Medicine

The discovery of Rapamycin is a testament to the value of curiosity-driven exploration and the unpredictable nature of scientific discovery. From a soil sample collected on a remote island with an unrelated hypothesis, a molecule was unearthed that has had a profound impact on medicine and our fundamental understanding of cell biology. As an indispensable tool for dissecting the mTOR signaling pathway, Rapamycin continues to fuel new discoveries in areas ranging from cancer and metabolism to aging and neurodegeneration. Its journey from a natural product to a life-saving drug and a powerful research tool underscores the importance of continued exploration of the natural world for novel therapeutic agents.

References

- 1. The origin story of rapamycin: systemic bias in biomedical research and cold war politics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. benchchem.com [benchchem.com]

- 4. Surendra Nath Sehgal - Wikipedia [en.wikipedia.org]

- 5. A treasure from a barren island: the discovery of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of rapamycin in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Rapamycin Derivatives: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of rapamycin (B549165) and its derivatives. It delves into their fundamental properties, mechanism of action, and the experimental methodologies used for their characterization.

Introduction: From Soil Bacterium to Potent Therapeutic

Discovered as a natural product of the soil bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui), rapamycin (also known as sirolimus) was initially identified for its antifungal properties.[1][2][3][4][5] Subsequent research, however, unveiled its potent immunosuppressive and antiproliferative activities, leading to its approval by the US Food and Drug Administration (FDA) for preventing organ transplant rejection.[1] The complex 31-membered macrolactone structure of rapamycin and its profound biological effects have spurred extensive research.[1]

The primary mechanism of action of rapamycin is the inhibition of a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR).[6][7][8] However, pharmacological limitations of the parent compound, such as poor solubility and a long half-life, prompted the development of semi-synthetic derivatives, collectively known as "rapalogs".[1][2] These analogs, including temsirolimus, everolimus, and zotarolimus, were primarily designed to improve pharmacokinetic profiles while retaining the core mTOR-inhibiting function.[1][2][9]

Core Mechanism of Action: The mTOR Signaling Pathway

Rapamycin and its derivatives are not direct inhibitors of mTOR. Instead, their action is mediated through the formation of a critical intracellular complex.

2.1. Formation of the FKBP12-Rapalog Complex: Rapamycin first binds to a highly conserved intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][10][11][12] This high-affinity interaction is a prerequisite for its mTOR-inhibiting activity.

2.2. The mTOR Kinase and its Complexes: mTOR is a central regulator of cellular metabolism, growth, proliferation, and survival, integrating signals from growth factors, nutrients, and cellular energy levels.[13][14][15] The mTOR protein kinase exists in two distinct multi-protein complexes:

-

mTOR Complex 1 (mTORC1): This complex is sensitive to acute rapamycin inhibition.[6][15][16] It is composed of mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[16] mTORC1 controls key processes like protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[15]

-

mTOR Complex 2 (mTORC2): Generally considered rapamycin-insensitive, mTORC2 can be inhibited by chronic rapamycin treatment in some cell types.[2][6] Its components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[16] mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.[15]

2.3. Allosteric Inhibition of mTORC1: The FKBP12-rapalog complex acts as an allosteric inhibitor. It binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][12] This binding event prevents the interaction between mTOR and its substrate-presenting partner, Raptor, thereby blocking the phosphorylation of downstream mTORC1 substrates and arresting cell cycle progression from the G1 to S phase.[12][17]

Figure 1: Simplified mTOR Signaling Pathway and Rapamycin Inhibition.

Key Rapamycin Derivatives and Their Properties

Modifications to the rapamycin structure, primarily at the C40 hydroxyl group, have yielded several clinically relevant derivatives with improved pharmacokinetic properties.[9]

-

Temsirolimus (CCI-779): An ester of rapamycin, developed to improve solubility and stability, allowing for intravenous administration.[9] It is a prodrug that is metabolized to sirolimus.

-

Everolimus (RAD001): A 40-O-(2-hydroxyethyl) derivative of rapamycin with increased bioavailability compared to the parent compound.[2][9]

-

Ridaforolimus (AP23573, Deforolimus): A dimethylphosphinate ester of rapamycin.[7][9]

-

Zotarolimus (ABT-578): A tetrazole-containing analog designed to have a shorter in vivo half-life, potentially improving its side effect profile.[1][9]

Data Presentation

The following tables summarize key quantitative data for rapamycin and its principal derivatives.

Table 1: Physicochemical Properties of Rapamycin and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.2 | 5.6 |

| Temsirolimus | C₅₆H₈₇NO₁₆ | 1022.3 | 6.3 |

| Everolimus | C₅₃H₈₃NO₁₄ | 958.2 | 6.0 |

| Ridaforolimus | C₅₃H₈₄NO₁₄P | 990.2 | 5.2 |

| Zotarolimus | C₅₂H₇₉N₅O₁₂ | 966.2 | 5.9 |

| Data sourced from PubChem and other chemical databases. |

Table 2: Biological Activity of Rapamycin and Derivatives

| Compound | Target | Assay | IC₅₀ Value | Reference |

| Rapamycin | FKBP12 | Binding Assay | 1.6 nM | [1] |

| mTOR | T-cell Proliferation | ~0.1 nM | [11] | |

| Everolimus | mTOR | T-cell Proliferation | 0.7 nM to >200 nM (cell line dependent) | [11] |

| Zotarolimus | FKBP12 | Binding Assay | High Affinity (Comparable to Rapamycin) | [1] |

| 20-thiarapamycin | FKBP12 | Binding Assay | 53.6 nM | [1] |

| 15-deoxo-19-sulfoxylrapamycin | FKBP12 | Binding Assay | 800 nM | [1] |

| Note: IC₅₀ values can vary significantly based on the specific cell line, assay conditions, and endpoint measured.[11] |

Table 3: Pharmacokinetic Properties of Rapamycin and a C28-Modified Prodrug

| Compound | Parameter | Species | Value | Reference |

| Rapamycin | Half-life (t₁/₂) | Human | 62 - 82 hours | [1] |

| Bioavailability | Human | Low and variable | [18] | |

| Distribution | Human | Primarily sequestered in erythrocytes | [18][19] | |

| Metabolism | Human | Primarily by CYP3A enzymes | [18] | |

| Rapamycin-28-N,N-dimethylglycinate | Half-life (t₁/₂) | Mouse (10 mg/kg IV) | 2.1 hours | [18][20] |

| Total Plasma Clearance | Mouse (10 mg/kg IV) | 12.5 mL/min/kg | [18][20] | |

| Volume of Distribution (Vd) | Mouse (10 mg/kg IV) | 1.73 L/kg | [18][20] | |

| Note: The C28-modified prodrug demonstrates dose-dependent pharmacokinetics.[18][20] |

Key Experimental Protocols

Standardized protocols are crucial for the evaluation and comparison of rapamycin derivatives.

Protocol 1: In Vitro mTOR Kinase Assay

This biochemical assay directly measures the inhibition of mTOR's catalytic activity.

Objective: To determine the IC₅₀ of a test compound against recombinant mTOR kinase.

Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂).

-

Dilute active, recombinant mTOR protein (e.g., truncated 1362-end) in kinase buffer.

-

Prepare a solution of an inactive mTOR substrate, such as p70S6K or 4E-BP1.

-

Prepare serial dilutions of the test compound (rapamycin derivative) in DMSO, followed by a further dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a microplate, combine the recombinant mTOR, the substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding a solution containing ATP (e.g., 100 µM final concentration).

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products via SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389).

-

Use an appropriate HRP-conjugated secondary antibody for detection.

-

-

Data Quantification:

-

Quantify the band intensity of the phosphorylated substrate.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

(Protocol adapted from references[21][22])

Protocol 2: Cellular mTORC1 Inhibition Assay (Western Blot)

This cell-based assay assesses the ability of a compound to inhibit mTORC1 signaling within a cellular context.

Objective: To measure the inhibition of phosphorylation of downstream mTORC1 targets (p70S6K, S6, 4E-BP1) in treated cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., U937, T47D) to 70-80% confluency.

-

Treat the cells with serial dilutions of the rapamycin derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-40 µg per lane).

-

Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-p70S6K (Thr389)

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Phospho-4E-BP1 (Thr37/46)

-

-

On separate blots, probe for total p70S6K, S6, 4E-BP1, and a loading control (e.g., β-Actin or GAPDH) to ensure equal loading and to normalize the phospho-protein signal.

-

-

Detection and Analysis:

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and determine the reduction in phosphorylation of target proteins relative to the vehicle control.

-

(Protocol adapted from references[21][23])

Figure 2: General Workflow for Western Blot Analysis of mTORC1 Signaling.

Protocol 3: Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction - MLR)

This in vitro assay is a gold standard for assessing the T-cell inhibitory properties of immunosuppressive compounds.

Objective: To determine the IC₅₀ of a rapamycin derivative on T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

-

Cell Preparation:

-

Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

-

Inactivate the stimulator cells by treating them with Mitomycin C or by irradiation to prevent their proliferation.

-

-

MLR Culture Setup:

-

In a 96-well plate, co-culture a fixed number of responder cells (e.g., 1 x 10⁵) with a fixed number of stimulator cells (e.g., 1 x 10⁵).

-

Add serial dilutions of the test compound to the wells. Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

-

Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

-

-

Proliferation Measurement:

-

For the final 18-24 hours of culture, add a proliferation marker, such as ³H-thymidine or a BrdU analog, to each well.

-

Harvest the cells and measure the incorporation of the marker. For ³H-thymidine, this is done using a scintillation counter. For BrdU, an ELISA-based method is used.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each compound concentration compared to the untreated co-culture control.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

(Protocol adapted from reference[11])

Conclusion and Future Directions

Rapamycin and its derivatives represent a powerful class of molecules that have significantly advanced our understanding of cell growth and metabolism through the modulation of the mTOR pathway. The development of rapalogs has successfully addressed some of the pharmacokinetic shortcomings of the parent compound, leading to their clinical use in oncology and transplantation medicine.[7][24]

The core structure-activity relationship is well-established, with modifications at the C40 position proving critical for enhancing pharmacokinetic properties while maintaining potent mTORC1 inhibition.[9] The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of existing derivatives and the development of novel mTOR inhibitors. Future research will likely focus on developing next-generation inhibitors with improved specificity, potentially targeting mTORC1 and mTORC2 differentially, to further refine the therapeutic window and minimize off-target effects.

References

- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]

- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]

- 5. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Immunosuppressive potency of mechanistic target of rapamycin inhibitors in solid-organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR - Wikipedia [en.wikipedia.org]

- 14. cusabio.com [cusabio.com]

- 15. assaygenie.com [assaygenie.com]

- 16. mTOR pathway | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mTOR-targeted therapy of cancer with rapamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Rapamycin: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent and now widely recognized for its potent immunosuppressive and antiproliferative properties.[1][2] Its clinical applications, particularly in preventing organ transplant rejection and in oncology, stem from its specific inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular regulation.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Rapamycin, offering detailed data, experimental methodologies, and visual representations of its molecular interactions and clinical behavior.

Pharmacodynamics: The mTOR Signaling Nexus

Rapamycin exerts its therapeutic effects by modulating the intricate mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] The drug's mechanism is not one of direct enzyme inhibition but rather a sophisticated allosteric modulation.

Mechanism of Action:

Upon entering the cell, Rapamycin binds to the immunophilin FK506-binding protein 12 (FKBP12).[3][7] This Rapamycin-FKBP12 complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[3][8] This binding event specifically inhibits the activity of mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists.[9][10] mTOR Complex 2 (mTORC2), which plays a role in cell survival and cytoskeletal organization, is generally less sensitive to acute Rapamycin treatment.[3][10]

Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[8] This leads to a reduction in protein synthesis and ultimately arrests cell cycle progression and proliferation.[8] Furthermore, mTORC1 inhibition is a potent inducer of autophagy, a cellular process for degrading and recycling cellular components.[3]

Pharmacokinetics: A Journey Through the Body

The clinical efficacy and safety of Rapamycin are intrinsically linked to its pharmacokinetic profile, which is characterized by variable absorption, extensive distribution, and a long elimination half-life.[11][12]

Absorption: Rapamycin exhibits poor and variable oral absorption.[2] Its systemic bioavailability is approximately 15% when administered orally to stable renal transplant patients.[13]

Distribution: A key feature of Rapamycin's distribution is its extensive partitioning into erythrocytes, leading to whole blood concentrations that are significantly higher than plasma concentrations.[12][14] The blood-to-plasma ratio is highly variable, with a mean value of approximately 36.[15] This extensive tissue distribution contributes to its large apparent volume of distribution.[15]

Metabolism: Rapamycin is primarily metabolized in the liver and, to a lesser extent, in the intestine by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][14] The major metabolites are formed through demethylation and hydroxylation.[14][16] Due to its reliance on CYP3A4, Rapamycin is susceptible to numerous drug-drug interactions.[1]

Excretion: The majority of Rapamycin and its metabolites are eliminated in the feces, with only a small fraction excreted in the urine.[16][17]

Pharmacokinetic Parameters:

The following table summarizes key pharmacokinetic parameters of Rapamycin in adult renal transplant patients.

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 1-2 hours | [1][15] |

| Oral Bioavailability (F) | ~14% | [15] |

| Apparent Volume of Distribution (Vd/F) | 1.7 L/kg | [15] |

| Elimination Half-life (t1/2) | ~62 hours | [15] |

| Apparent Oral Clearance (CL/F) | 8.9 L/hr | [18] |

| Blood-to-Plasma Ratio | ~36 | [15] |

Therapeutic Drug Monitoring and Dosing

Due to its narrow therapeutic index and significant inter- and intra-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) of Rapamycin is crucial to optimize efficacy and minimize toxicity.[4][11] Trough whole blood concentrations are typically monitored to guide dose adjustments.[12]

The therapeutic range for Rapamycin can vary depending on the clinical indication and concomitant immunosuppressive therapy. For organ transplant recipients, a target trough concentration range of 5-15 ng/mL is often recommended.[4][15]

For applications in longevity and anti-aging research, intermittent dosing strategies, such as once-weekly administration, are being explored to potentially mitigate side effects while still achieving therapeutic benefits.[19][20] Doses in this context typically range from 2-8 mg weekly.[20]

Experimental Protocols

Understanding the effects of Rapamycin requires robust experimental methodologies. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Cell Viability Assay (MTT Assay):

This protocol is used to assess the cytotoxic or cytostatic effects of Rapamycin on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of Rapamycin concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[21]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model:

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Rapamycin in an animal model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[5]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment Initiation: Randomize mice into treatment and control groups. Administer Rapamycin (e.g., via intraperitoneal injection or oral gavage) to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.[5]

-

Monitoring: Monitor tumor growth by caliper measurements, body weight, and the general health of the animals throughout the study.[5]

-

Endpoint: At the end of the study (e.g., when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).[5]

Logical Relationship: Pharmacokinetics and Pharmacodynamics

The therapeutic effect of Rapamycin is a direct consequence of the interplay between its pharmacokinetic properties and its pharmacodynamic actions.

Conclusion

Rapamycin's unique mechanism of action, centered on the allosteric inhibition of mTORC1, provides a powerful tool for modulating fundamental cellular processes. A thorough understanding of its complex pharmacokinetic profile is essential for its safe and effective clinical use. The interplay between its concentration in the body and its effect at the molecular target underscores the importance of therapeutic drug monitoring and individualized dosing strategies. As research continues to uncover the full therapeutic potential of Rapamycin and its analogs, a deep knowledge of its pharmacokinetics and pharmacodynamics will remain paramount for drug development professionals and researchers alike.

References

- 1. minicule.com [minicule.com]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. cincinnatichildrens.org [cincinnatichildrens.org]

- 5. benchchem.com [benchchem.com]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetics of sirolimus in de novo Chinese adult renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rapamycin.news [rapamycin.news]

- 16. Pharmacokinetics and metabolic disposition of sirolimus in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rapamycin.news [rapamycin.news]

- 18. ovid.com [ovid.com]

- 19. gethealthspan.com [gethealthspan.com]

- 20. droracle.ai [droracle.ai]

- 21. benchchem.com [benchchem.com]

Unveiling the Target: A Technical Guide to Rapamycin Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent immunosuppressive and antiproliferative properties.[1] Its clinical applications, ranging from preventing organ transplant rejection to treating certain cancers, stem from its highly specific interaction with a central cellular regulator.[1][2] This technical guide provides an in-depth exploration of the identification and validation of rapamycin's primary molecular target, the mechanistic Target of Rapamycin (mTOR). We will delve into the intricate mTOR signaling network, detail the experimental methodologies used to pinpoint and confirm this interaction, and present key quantitative data for a comprehensive understanding.

The Molecular Target: mTOR and the mTORC1 & mTORC2 Complexes

The central target of rapamycin is a highly conserved serine/threonine kinase known as mTOR.[3][4] mTOR acts as a critical signaling hub, integrating diverse environmental cues such as growth factors, nutrients, cellular energy levels, and stress to regulate fundamental cellular processes including growth, proliferation, metabolism, and survival.[3][4][5]

mTOR exerts its functions as the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6][7]

-

mTORC1: This complex is acutely sensitive to rapamycin and is a master regulator of cell growth and metabolism.[6][8] Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian Lethal with SEC13 protein 8 (mLST8).[3][9] mTORC1 promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[10] It executes these functions by phosphorylating key downstream effectors, most notably S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][11]

-

mTORC2: In contrast to mTORC1, mTORC2 is largely insensitive to acute rapamycin treatment.[8] Its core components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8.[3][6] mTORC2 is a key regulator of cell survival and cytoskeleton organization, primarily through the phosphorylation and activation of Akt.[1][6]

The inhibitory action of rapamycin on mTORC1 is not direct. Instead, rapamycin first forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12).[1][12] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, leading to an allosteric inhibition of mTORC1 kinase activity.[12][13]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction between rapamycin, FKBP12, and mTOR has been extensively characterized biophysically. The following tables summarize key quantitative data that underscores the specificity and potency of rapamycin.

| Interaction | Method | Dissociation Constant (Kd) | Reference(s) |

| Rapamycin - FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [14] |

| Rapamycin - FRB Domain (of mTOR) | Fluorescence Polarization | 26 ± 0.8 µM | [4][7] |

| (Rapamycin-FKBP12) Complex - FRB Domain (of mTOR) | Surface Plasmon Resonance | 12 ± 0.8 nM | [4][7] |

Table 1: Binding Affinities of Rapamycin and its Complexes. This table illustrates the critical role of FKBP12 in mediating the high-affinity interaction of rapamycin with the FRB domain of mTOR.

| Inhibitor | Target | Assay | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Rapamycin | mTORC1 | S6K1 Phosphorylation Inhibition | T-cells | 0.05 nM | [1] |

| Everolimus | mTORC1 | Cell Proliferation (Thymidine Incorporation) | MCF-7 | 2.2 - 3.1 nM | [15][16] |

| Everolimus | mTORC1 | Cell Viability (CCK-8) | SCCOHT-CH-1 | 20.45 ± 0.271 μM | [17] |

| Everolimus | mTORC1 | Cell Viability (CCK-8) | COV434 | 33.19 ± 0.436 μM | [17] |

| Everolimus | mTORC1 | Cell Growth (WST-1) | Caki-2 | ~40-90 fold resistance in everolimus-resistant cells | [18] |

Table 2: Half-maximal Inhibitory Concentration (IC50) Values for Rapamycin and its Analog Everolimus. This table showcases the potent inhibitory effect of rapamycin and its analog on mTORC1 activity in various cell lines. IC50 values can vary depending on the cell line and assay conditions.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes involved in rapamycin target identification and validation, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: The mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in integrating upstream signals to regulate downstream cellular processes, and the inhibitory action of the Rapamycin-FKBP12 complex on mTORC1.

Figure 2: Rapamycin Target Identification Workflow. This diagram outlines the key experimental steps, starting with the bioactive compound and culminating in the biochemical identification of its direct molecular target.

Figure 3: mTOR Target Validation Workflow. This diagram depicts the multi-faceted approach to confirming mTOR as the functional target of rapamycin, employing biochemical, cellular, and genetic methodologies.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and validation of the rapamycin target.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

Objective: To identify proteins from a cell lysate that directly bind to rapamycin.

Materials:

-

Rapamycin-conjugated affinity matrix (e.g., rapamycin-linked sepharose beads)

-

Control matrix (unconjugated sepharose beads)

-

Cell lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors)[19]

-

Wash buffer (e.g., cell lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Lysis: Culture cells of interest to a high density. Harvest and lyse the cells in ice-cold lysis buffer.[19]

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.[20]

-

Affinity Purification:

-

Incubate the clarified lysate with the rapamycin-conjugated affinity matrix and the control matrix in parallel for 2-4 hours at 4°C with gentle rotation.

-

Wash the matrices extensively with wash buffer to remove non-specific binders.

-

-

Elution: Elute the bound proteins from the matrices using the elution buffer.

-

Sample Preparation for Mass Spectrometry:

-

Neutralize the eluate if using a low pH elution buffer.

-

Perform in-solution or in-gel trypsin digestion of the eluted proteins.

-

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.[21][22]

-

Data Analysis: Compare the proteins identified from the rapamycin-conjugated matrix to the control matrix. Proteins that are significantly enriched in the rapamycin sample are considered potential targets.[21]

Protocol 2: Immunoprecipitation (IP) of mTORC1

Objective: To isolate the mTORC1 complex from cell lysates for subsequent analysis (e.g., Western blotting or kinase assays).

Materials:

-

Antibody targeting a specific component of mTORC1 (e.g., anti-Raptor) or mTOR itself.[20]

-

Control IgG of the same isotype.[20]

-

Protein A/G magnetic beads or agarose (B213101) beads.[23]

-

Cell lysis buffer (as in Protocol 1).

-

Wash buffer (e.g., TBS or PBS with 0.1% Tween-20).[20]

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Prepare cell lysates as described in Protocol 1.

-

Pre-clearing the Lysate (Optional but Recommended): Incubate the lysate with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[20][24]

-

Immunoprecipitation:

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.[20]

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated protein complexes.[20] The eluate is now ready for analysis by Western blotting.

Protocol 3: In Vitro mTORC1 Kinase Assay

Objective: To measure the kinase activity of mTORC1 and assess its inhibition by rapamycin.

Materials:

-

Immunoprecipitated mTORC1 (from Protocol 2).

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).[11]

-

Recombinant, purified mTORC1 substrate (e.g., inactive GST-4E-BP1 or S6K1).[13][19]

-

ATP solution.

-

Rapamycin-FKBP12 complex.

-

Phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).

Procedure:

-

Prepare mTORC1: Perform immunoprecipitation of mTORC1 as described in Protocol 2, but perform the final wash with kinase assay buffer.

-

Set up Kinase Reaction:

-

In separate tubes, combine the immunoprecipitated mTORC1 beads with kinase assay buffer.

-

Add the rapamycin-FKBP12 complex or vehicle control and incubate for a short period on ice.

-

Add the recombinant substrate (e.g., GST-4E-BP1).

-

-

Initiate the Reaction: Start the kinase reaction by adding ATP to a final concentration of 100-500 µM.[11][13]

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[11]

-

Stop the Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.[11]

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate. The intensity of the phosphorylated substrate band reflects the kinase activity of mTORC1.[13]

Protocol 4: CRISPR-Cas9 Screening for Rapamycin Resistance

Objective: To identify genes whose knockout confers resistance to rapamycin, thereby validating the on-target effect and uncovering potential resistance mechanisms.

Materials:

-

Cas9-expressing cancer cell line.

-

Pooled lentiviral sgRNA library (genome-wide or targeting a specific gene set).[5]

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).[5]

-

HEK293T cells for lentivirus production.

-

Rapamycin.

-

Genomic DNA extraction kit.

-

Reagents for PCR and next-generation sequencing.

Procedure:

-

Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.[5]

-

Cell Transduction: Transduce the Cas9-expressing cell line with the pooled sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.[5]

-

Selection of Transduced Cells: Select for successfully transduced cells using an appropriate antibiotic marker present on the sgRNA vector.

-

Rapamycin Treatment:

-

Split the population of transduced cells into two groups: a control group (treated with vehicle) and a rapamycin-treated group.

-

Treat the cells with a concentration of rapamycin that is sufficient to inhibit the growth of the majority of the cell population.

-

-

Harvesting Resistant Cells: Culture the cells for a sufficient period to allow for the enrichment of rapamycin-resistant clones. Harvest the surviving cells from both the control and treated populations.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both cell populations. Amplify the sgRNA-encoding regions by PCR and analyze the abundance of each sgRNA by next-generation sequencing.[10]

-

Data Analysis: Identify sgRNAs that are significantly enriched in the rapamycin-treated population compared to the control population. The genes targeted by these sgRNAs are candidate rapamycin resistance genes. Hits can be validated through individual gene knockout experiments.[10]

Conclusion

The identification and validation of mTOR as the primary target of rapamycin represents a landmark in pharmacology and cell biology. The methodologies outlined in this guide, from initial affinity-based screening to sophisticated genetic validation, provide a robust framework for target discovery and confirmation. A thorough understanding of these techniques, coupled with the quantitative data on binding affinities and inhibitory concentrations, is essential for researchers and drug development professionals working to leverage the therapeutic potential of mTOR inhibitors and to develop the next generation of targeted therapies.

References

- 1. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 12. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]

- 16. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 22. wp.unil.ch [wp.unil.ch]

- 23. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 24. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

The mTOR Signaling Nexus: An In-depth Technical Guide to Upstream and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Functioning within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), it integrates a wide array of intracellular and extracellular signals to orchestrate cellular responses.[2][3] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.[1][4] This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of the mTOR pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this intricate signaling network.

Upstream Regulation of the mTOR Pathway

The activation of mTORC1 and mTORC2 is governed by a complex interplay of signaling pathways that respond to diverse stimuli, including growth factors, nutrients, energy status, and cellular stress.

The PI3K/AKT/mTOR Axis: A Central Command for Growth

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a primary conduit for growth factor-mediated activation of mTOR.[4][5] Upon stimulation by growth factors like insulin (B600854) or IGF-1, receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits and activates AKT at the plasma membrane.[5]

Activated AKT influences mTORC1 activity primarily through the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2 that functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[7][8] AKT phosphorylates and inhibits TSC2, thereby relieving its GAP activity towards Rheb.[7] This allows Rheb to accumulate in a GTP-bound, active state.[3] Rheb-GTP then directly binds to and allosterically activates mTORC1.[7]

mTORC2 is also activated downstream of PI3K, although the precise mechanisms are less well-defined.[9] mTORC2 can phosphorylate AKT at serine 473, leading to its full activation, creating a positive feedback loop.[1]

Nutrient Sensing: The Role of Amino Acids and Rag GTPases

mTORC1 activity is exquisitely sensitive to amino acid availability, a process mediated by the Rag family of small GTPases.[10][11] In the presence of amino acids, Rag GTPases form heterodimers (RagA/B with RagC/D) that recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[11][12] The Ragulator complex, a lysosomal scaffolding protein, anchors the Rag GTPases to the lysosome.[12] The GATOR1 complex acts as a GAP for RagA/B, inhibiting mTORC1 signaling in the absence of amino acids, while the GATOR2 complex opposes GATOR1 function in the presence of amino acids.[11]

Energy and Stress Sensing: AMPK and REDD1

Cellular energy status is monitored by AMP-activated protein kinase (AMPK), which acts as a key inhibitor of mTORC1.[13][14] Under conditions of low energy (high AMP:ATP ratio), AMPK is activated and inhibits mTORC1 through two primary mechanisms:

-

Direct phosphorylation of TSC2: AMPK phosphorylates and activates TSC2, leading to the inhibition of Rheb and subsequent suppression of mTORC1.[15][16]

-

Direct phosphorylation of Raptor: AMPK can also directly phosphorylate Raptor, a key component of mTORC1, leading to its inhibition.[16][17]

Hypoxic and other cellular stresses can also inhibit mTORC1 signaling through the induction of REDD1 (Regulated in Development and DNA Damage Response 1).[18][19] REDD1 functions by activating the TSC1/TSC2 complex, thereby inhibiting mTORC1.[20][21]

Downstream Targets and Cellular Functions

mTORC1 and mTORC2 phosphorylate a vast array of downstream substrates to regulate a multitude of cellular processes.

mTORC1: The Master Regulator of Anabolism

mTORC1 primarily promotes anabolic processes, including:

-

Protein Synthesis: mTORC1 phosphorylates two key regulators of protein synthesis:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 at sites like Threonine 389 leads to its activation.[7][22] Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, to enhance mRNA translation.[8]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 at multiple sites (e.g., Threonine 37/46, Serine 65, Threonine 70) causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[7][23]

-

-

Lipid Synthesis: mTORC1 promotes lipid synthesis by activating the transcription factor SREBP (Sterol Regulatory Element-Binding Protein) through S6K1-mediated phosphorylation of Lipin1.[24]

-

Autophagy Inhibition: mTORC1 suppresses autophagy by directly phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of the autophagic process.[24]

mTORC2: A Key Player in Cell Survival and Cytoskeletal Organization

mTORC2 plays a crucial role in cell survival, proliferation, and cytoskeletal dynamics through the phosphorylation of several AGC (PKA/PKG/PKC) family kinases:[25][26]

-

AKT: As mentioned earlier, mTORC2 phosphorylates AKT at Serine 473, leading to its full activation and promoting cell survival by inhibiting pro-apoptotic factors.[1][2]

-

Protein Kinase C α (PKCα): mTORC2 phosphorylates and activates PKCα, which is involved in the regulation of the actin cytoskeleton.[1][26]

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): mTORC2-mediated phosphorylation of SGK1 regulates ion transport and cell growth.[3]

Quantitative Data on mTOR Pathway Targets

The following tables summarize quantitative data on the phosphorylation of key upstream and downstream targets of the mTOR pathway. Fold changes represent the increase or decrease in phosphorylation upon pathway modulation.

| Upstream Regulator | Phosphorylation Site | Fold Change | Condition | Cell Type | Reference |

| AKT | Ser473 | >10-fold increase | Insulin stimulation | Various | [27] |

| AMPKα | Thr172 | Variable | Energy Stress | Muscle | [15] |

| TSC2 | Multiple | Variable | Growth factor stimulation | Various | [7] |

| Downstream Effector | Phosphorylation Site | Fold Change (log2) | Condition | Cell Type | Reference |

| 4E-BP1 | Thr37/46 | -2.12 to -2.35 | Dactolisib (mTOR inhibitor) treatment | MCF7 and BT474 cells | [5] |

| S6K1 | Thr389 | >10-fold increase | Activated S6K1 expression | Various | [27] |

| ULK1 | Ser757 | >10-fold decrease | Starvation or rapamycin treatment | HEK293T cells | [22] |

| Grb10 | Ser476 | Rapamycin-sensitive decrease | Rapamycin treatment | HEK-293E cells | [9] |

| Akt | Ser473 | Variable | mTORC2 activation | Various | [1] |

| PKCα | Turn Motif/Hydrophobic Motif | Variable | mTORC2 activation | Various | [28] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro mTORC1 Kinase Assay

This protocol is adapted from a method for assessing mTORC1 kinase activity in mammalian cells.[7]

Reagents:

-

mTOR Lysis Buffer (40 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10% glycerol, protease and phosphatase inhibitors)

-

mTOR Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Recombinant Rheb-GTP

-

Recombinant GST-4E-BP1 (substrate)

-

ATP

-

Anti-Raptor antibody

-

Protein A/G agarose (B213101) beads

Procedure:

-

Lyse cells in mTOR Lysis Buffer.

-

Clarify lysate by centrifugation.

-

Immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G agarose beads.

-

Wash the immunoprecipitate with lysis buffer and then with mTOR Kinase Assay Buffer.

-

Resuspend the beads in mTOR Kinase Assay Buffer.

-

Add recombinant Rheb-GTP to activate mTORC1.

-

Initiate the kinase reaction by adding recombinant GST-4E-BP1 and ATP.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody.

Immunoprecipitation of mTOR Complexes

This protocol is a general method for the immunoprecipitation of mTORC1 and mTORC2.[18][20]

Reagents:

-

CHAPS Lysis Buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, protease and phosphatase inhibitors)

-

Anti-Raptor (for mTORC1) or Anti-Rictor (for mTORC2) antibody

-

Control IgG

-

Protein A/G agarose beads

Procedure:

-

Lyse cells in CHAPS Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with control IgG and protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-Raptor or anti-Rictor antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes by boiling in SDS-PAGE sample buffer.

-

Analyze the immunoprecipitated proteins by Western blotting.

Western Blotting for Phosphorylated Proteins

This is a generalized protocol for detecting phosphorylated proteins by Western blot.[11][21]

Reagents:

-

Lysis Buffer (e.g., RIPA buffer) with phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibody (phospho-specific)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Prepare cell lysates in lysis buffer containing phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL reagent and an appropriate imaging system.

-

For quantification, strip the membrane and re-probe with an antibody against the total protein as a loading control.

Rheb GTPase Activity Assay

This protocol is based on a pull-down activation assay to measure the amount of active, GTP-bound Rheb.[13][24]

Reagents:

-

Assay/Lysis Buffer (provided with kit)

-

Anti-RheB-GTP antibody

-

Protein A/G agarose beads

-

Anti-RheB antibody (for detection)

Procedure:

-

Lyse cells in Assay/Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with an anti-RheB-GTP specific antibody.

-

Add protein A/G agarose beads to pull down the antibody-RheB-GTP complex.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins.

-

Detect the amount of pulled-down Rheb by Western blotting using an anti-RheB antibody.

Visualizing the mTOR Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways upstream and downstream of mTOR.

Caption: Upstream signaling pathways regulating mTORC1 activity.

Caption: Downstream effectors and cellular functions of mTORC1 and mTORC2.

Conclusion

The mTOR pathway represents a critical signaling hub that governs fundamental cellular processes. Its intricate network of upstream regulators and downstream effectors provides numerous points of potential therapeutic intervention for a wide range of diseases. This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of this vital pathway and to explore novel therapeutic strategies targeting its components. The provided quantitative data, detailed experimental protocols, and clear visual diagrams are intended to facilitate further research and innovation in this dynamic field.

References

- 1. researchgate.net [researchgate.net]